molecular formula C11H16N2O2 B11810032 2-(2-Isobutylpyrimidin-5-yl)propanoic acid

2-(2-Isobutylpyrimidin-5-yl)propanoic acid

Cat. No.: B11810032
M. Wt: 208.26 g/mol
InChI Key: BSDFAVJXJMKQSM-UHFFFAOYSA-N
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Description

2-(2-Isobutylpyrimidin-5-yl)propanoic acid is a heterocyclic compound with the molecular formula C11H16N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isobutylpyrimidin-5-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with isobutyl groups. One common method is the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines in the presence of polyphosphoric acid . This reaction can be carried out under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isobutylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(2-Isobutylpyrimidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Isobutylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-[2-(2-methylpropyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)4-10-12-5-9(6-13-10)8(3)11(14)15/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

BSDFAVJXJMKQSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=N1)C(C)C(=O)O

Origin of Product

United States

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